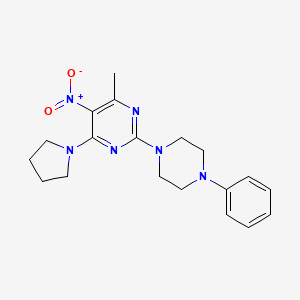

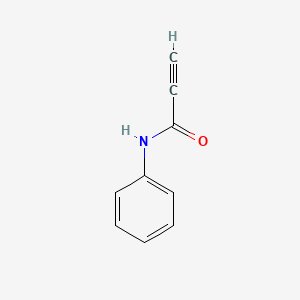

N-phenylprop-2-ynamide

Descripción general

Descripción

“N-phenylprop-2-ynamide” is a chemical compound with the molecular formula C9H7NO and a molecular weight of 145.16 .

Synthesis Analysis

The synthesis of ynamides, such as N-phenylprop-2-ynamide, has been reported in several studies . A robust and modular synthesis of ynamides has been described, which uses trichloroethene as an inexpensive two-carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides .Chemical Reactions Analysis

Ynamides, including N-phenylprop-2-ynamide, have been found to be versatile reagents for organic synthesis . They have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules .Aplicaciones Científicas De Investigación

Organic Synthesis and N-Heterocycle Assembly

Ynamides have garnered significant attention in organic synthesis due to their versatility. N-phenylprop-2-ynamide, in particular, serves as a valuable reagent for constructing structurally complex N-containing molecules. Researchers have employed it to rapidly assemble N-heterocycles, which are essential building blocks in pharmaceuticals and materials synthesis .

Brønsted Acid-Mediated Reactions

Recent advances in ynamide chemistry involve Brønsted acid-mediated reactions. These transformations occur without the need for transition metals, making them attractive for green and sustainable synthesis. Key reactions include:

- Hydro-Heteroatom Addition Reactions : Brønsted acid-promoted addition of heteroatoms (e.g., nitrogen, oxygen, sulfur) to ynamides yields functionalized products .

Chalcogen-Substituted Indoles via Radical Precursors

Researchers have explored 2-alkynyl-ynamides in photoinduced reactions. By combining them with divergent radical precursors, chalcogen-substituted indoles can be synthesized. These compounds exhibit interesting properties and potential applications .

Mecanismo De Acción

Target of Action

N-phenylprop-2-ynamide, also known as 2-Propynamide, N-phenyl-;Propynoic acid phenylamide

Mode of Action

The mode of action of N-phenylprop-2-ynamide involves ynamide-mediated amide bond formation from carboxylic acids and amines . The process includes ynamide hydrocarboxylation and the subsequent aminolysis of the resulting adduct by an amine . This reaction is kinetically favorable and thermodynamically irreversible, leading to the formation of a key intermediate featuring geminal vinylic acyloxy and sulfonamide groups .

Biochemical Pathways

It is known that ynamides, a class of compounds to which n-phenylprop-2-ynamide belongs, are involved in the biosynthesis of a wide range of organic compounds . These include lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . The exact pathways affected by N-phenylprop-2-ynamide and their downstream effects would require further investigation.

Result of Action

Given its involvement in ynamide-mediated amide bond formation , it can be inferred that N-phenylprop-2-ynamide may play a role in the synthesis of various organic compounds.

Direcciones Futuras

Propiedades

IUPAC Name |

N-phenylprop-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-9(11)10-8-6-4-3-5-7-8/h1,3-7H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTDYWXUZKOVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylprop-2-ynamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)

![2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester](/img/structure/B2453238.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2453239.png)

![4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione](/img/structure/B2453244.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide](/img/structure/B2453245.png)

![1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)